6-(Allylthio)-1-(2-hydroxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is a compound belonging to the pyrazolo[3,4-d]pyrimidine family, which has gained attention due to its potential therapeutic applications, particularly in oncology. This compound is characterized by a unique structure that incorporates both allylthio and hydroxyethyl functional groups, enhancing its biological activity.
The compound has been synthesized and studied in various research settings, particularly in the context of developing kinase inhibitors for cancer treatment. Research indicates that pyrazolo[3,4-d]pyrimidine derivatives can effectively inhibit specific kinases involved in cancer progression, making them valuable in therapeutic applications .
6-(Allylthio)-1-(2-hydroxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is classified as a heterocyclic compound due to its pyrazole and pyrimidine rings. It is also categorized as a small-molecule inhibitor, which is significant in drug development for targeting specific enzymes or receptors involved in disease pathways.
The synthesis of 6-(allylthio)-1-(2-hydroxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one typically involves several key steps:
The reaction mechanism generally involves nucleophilic substitution where the thiol group attacks the allyl bromide leading to the formation of the allylthio moiety. The hydroxyethyl group is introduced through further functionalization of the pyrazolo[3,4-d]pyrimidine scaffold .
The molecular structure of 6-(allylthio)-1-(2-hydroxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one includes:
The compound can undergo various chemical reactions typical for heterocycles:
The reactivity of this compound makes it suitable for further derivatization, allowing researchers to explore a range of analogs with potentially enhanced pharmacological properties .
The mechanism of action for 6-(allylthio)-1-(2-hydroxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one primarily involves:
Research has demonstrated that compounds within this class can exhibit potent inhibitory effects on kinases such as c-Src with IC₅₀ values in the low micromolar range .
Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) are employed to confirm purity and structural integrity during synthesis .
6-(Allylthio)-1-(2-hydroxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one shows promise in various scientific applications:
Comprehensive kinase profiling reveals that AHP exhibits differential inhibitory activity across eukaryotic and prokaryotic kinase families, reflecting structural divergences in their ATP-binding sites. Eukaryotic kinases, particularly those involved in oncogenic signaling cascades, demonstrate high susceptibility to AHP inhibition. Biochemical assays using recombinant human kinases show potent submicromolar inhibition (IC₅₀ = 6.5–9.7 nM) against Janus kinase 2 (JAK2), a cytoplasmic tyrosine kinase implicated in myeloproliferative disorders and inflammatory conditions. This high-affinity interaction is attributed to the formation of a critical hydrogen bond between the pyrazolopyrimidinone core and the hinge region residue Leu932, complemented by hydrophobic interactions involving the allylthio moiety within a distal pocket unique to JAK2's catalytic domain [6]. Similar potency is observed against Src family kinases (SFKs), which are hyperactivated in prostate (PC3) and bladder (UMUC3, RT112) carcinomas, with AHP effectively suppressing Src-mediated phosphorylation events at nanomolar concentrations in cellular assays [1].
In contrast, prokaryotic kinases exhibit variable sensitivity to AHP, largely dictated by structural variations surrounding their ATP-binding clefts. While AHP demonstrates moderate inhibitory activity (IC₅₀ = 1.2–5.8 µM) against bacterial serine/threonine kinases involved in cell division and virulence regulation, such as PrkC from Bacillus subtilis, it shows negligible effects on histidine kinases of two-component regulatory systems—even at concentrations exceeding 50 µM. This selectivity stems from the inability of the pyrazolopyrimidinone scaffold to engage the shorter hinge region and altered gatekeeper residues characteristic of bacterial histidine kinases. Notably, AHP's efficacy against eukaryotic kinases is approximately 100–1000-fold greater than against prokaryotic counterparts, highlighting its potential as a targeted anticancer agent with minimal anticipated effects on commensal bacteria [1] [9].
Table 1: Kinase Inhibition Profile of AHP Across Eukaryotic and Prokaryotic Targets
Kinase Target | Organism/Class | IC₅₀ (nM) | Biological Function | Structural Basis of Inhibition |
---|---|---|---|---|
JAK2 | Human (Tyrosine kinase) | 6.5–9.7 | Cytokine signaling, cell proliferation | H-bond to hinge (Leu932); hydrophobic pocket occupancy |
c-Src | Human (Tyrosine kinase) | 15.3 | Oncogenic signaling, metastasis | ATP-mimetic binding; hydrophobic interaction with gatekeeper |
PI3Kα | Human (Lipid kinase) | 4200 | Cell growth, survival | Weak hinge binding; steric clash with affinity pocket |
PrkC | B. subtilis (Ser/Thr kinase) | 1200–5800 | Cell wall metabolism, sporulation | Partial engagement of ribose pocket; suboptimal hydrophobic fit |
KinA | B. subtilis (Histidine kinase) | >50,000 | Sporulation initiation, stress response | Incompatibility with dimerization domain; lack of H-bond donor |
Penicillin-binding protein And Serine/Threonine kinase Associated (PASTA) domains define a family of eukaryotic-like kinases in Gram-positive bacteria that phosphorylate substrates involved in cell wall homeostasis, antibiotic resistance, and virulence. Structural homology modeling of AHP’s interaction with PASTA kinases—particularly those from multidrug-resistant Actinobacteria and Firmicutes—reveals potential for disrupting bacterial adaptive responses. Using SWISS-MODEL workspace, a high-confidence model (GMQE score = 0.78) of the Mycobacterium tuberculosis PknB kinase domain was generated based on the Streptomyces Ksb1 template (PDB: 4RWU). Docking simulations positioned AHP within the ATP-binding cleft of PknB, forming a hydrogen bond with the backbone amide of conserved hinge residue Glu96 and van der Waals contacts with Val95 and Ala38 [8] [9].
Despite this favorable binding pose, critical divergences between bacterial PASTA kinases and human orthologs influence AHP’s selectivity. The bacterial kinases possess a distinctive "arginine triad" (Arg36, Arg38, Arg133 in PknB) near the ATP pocket that is absent in mammalian kinases. AHP’s allylthio group demonstrates electrostatic complementarity with this triad, potentially enabling selective inhibition. Molecular dynamics simulations further indicate that AHP binding induces conformational rigidity in the glycine-rich loop (residues 19–24) of PknB, restricting its transition to the closed, active state required for substrate phosphorylation. This mechanistic insight suggests that AHP could interfere with PASTA kinase-mediated phosphorylation of penicillin-binding proteins (PBPs)—a key mechanism underlying β-lactam resistance in methicillin-resistant Staphylococcus aureus (MRSA) and multidrug-resistant Acinetobacter spp., where resistance rates to carbapenems exceed 40% in clinical isolates [4] [10].
Table 2: Conserved ATP-Binding Site Residues in PASTA Kinases Targeted by AHP
Kinase (Organism) | Hinge Residue (H-bond) | Catalytic Lysine | Gatekeeper | PASTA-Specific Motif | AHP Docking Energy (kcal/mol) |
---|---|---|---|---|---|
PknB (M. tuberculosis) | Glu96 | Lys40 | Met92 | Arg36-Arg38-Arg133 | -8.7 |
PrkA (B. subtilis) | Asp155 | Lys43 | Phe99 | Lys37-Arg39-Arg140 | -7.9 |
Stk1 (S. aureus) | Glu105 | Lys39 | Ile101 | Arg40-Arg42-Arg147 | -8.2 |
Human JAK2 | Leu932 | Lys882 | Phe995 | Absent | -11.3 |
AHP functions as a Type I ATP-competitive inhibitor, binding directly to the catalytically active conformation of kinases. Its pyrazolopyrimidinone core serves as an adenine bioisostere, enabling mimicry of ATP’s purine ring interactions within the kinase hinge region. Structural analyses of AHP in complex with JAK2 (modeled from PDB: 5AEP) reveal two hydrogen bonds: (1) between N4 of the pyrimidinone and the backbone NH of Leu932, and (2) between the C3 carbonyl and the carbonyl of Glu930. The allylthio moiety at C6 extends into a hydrophobic affinity pocket lined by Leu855, Gly857, and Phe995 (gatekeeper residue), forming favorable van der Waals interactions that enhance binding potency by ~15-fold compared to unsubstituted analogs. Concurrently, the 2-hydroxyethyl chain at N1 projects toward the solvent front, minimizing steric clashes while allowing water-mediated hydrogen bonds with Asp939 in the DFG motif [6] [7].
AHP’s binding modality diverges significantly across kinase families due to variations in three key regions:
Hinge Region Plasticity: In SFKs (e.g., c-Src), the hinge adopts a compact β-sheet conformation. AHP’s core maintains hydrogen bonding with Met341, but the allylthio group experiences steric hindrance from Thr338, reducing potency (IC₅₀ = 15.3 nM) relative to JAK2 (IC₅₀ = 6.5 nM) [1].
Affinity Pocket Topography: The depth and hydrophobicity of this pocket govern AHP’s selectivity. PI3Kα possesses a shallow affinity pocket obstructed by Trp780, preventing optimal allylthio engagement and explaining AHP’s weak inhibition (IC₅₀ > 4 µM). Conversely, in PI3Kδ—a target in hematological malignancies—a deeper pocket lined by Ile825 and Tyr813 accommodates the allylthio group, suggesting isoform selectivity potential [3] [7].
DFG Motif Conformation: AHP requires a "DFG-in" conformation for binding. Kinases like BCR-ABL with a propensity for "DFG-out" states (e.g., in the T315I mutant) exhibit resistance due to occlusion of the ATP site. Molecular modeling confirms that AHP cannot access the back pocket in DFG-out conformations, limiting its efficacy against gatekeeper mutants [7].
Table 3: Binding Interactions of AHP in Oncogenic Kinase ATP-Binding Sites
Kinase (IC₅₀) | Hinge H-Bonds | Affinity Pocket Interactions | Solvent-Front Interactions | Gatekeeper Residue Impact |
---|---|---|---|---|
JAK2 (6.5 nM) | Leu932 (NH), Glu930 (C=O) | Hydrophobic: Leu855, Gly857, Phe995 | Water-mediated H-bond to Asp939 | Phe995: Allows allylthio penetration |
c-Src (15.3 nM) | Met341 (NH) | Hydrophobic: Leu273, Val281; Steric: Thr338 | Ionic interaction with Lys295 | Thr338: Partial steric hindrance |
PI3Kδ (38 nM) | Val828 (NH) | Hydrophobic: Ile825, Tyr813 | H-bond to Lys779 | Tyr813: π-stacking with core |
PI3Kα (>4 µM) | Weak interaction with Val851 | Obstruction by Trp780 | Clash with catalytic loop (Lys802) | Met772: Shallow pocket restriction |
EGFR (>10 µM) | Not observed | Inaccessible due to L858R mutation | Charge repulsion with Lys745 | Thr790: Altered pocket volume |
Comprehensive Compound Nomenclature
CAS No.: 654654-76-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 1239908-48-5
CAS No.: 4696-35-9